molecular formula C9H6Cl2S B13693434 2-(Dichloromethyl)benzo[b]thiophene

2-(Dichloromethyl)benzo[b]thiophene

Cat. No.: B13693434
M. Wt: 217.11 g/mol
InChI Key: NDGBDXCWRUVOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dichloromethyl)benzo[b]thiophene is a versatile benzothiophene-based building block prized for its reactivity in organic synthesis and pharmaceutical development. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, known for its presence in FDA-approved drugs and its diverse biological activities. This specific dichloromethyl derivative serves as a critical synthetic intermediate for constructing more complex molecules. The benzo[b]thiophene core is a recognized pharmacophore with reported applications in central nervous system (CNS) drug discovery, particularly as cholinesterase inhibitors for Alzheimer's disease research . Furthermore, thiophene derivatives demonstrate a wide spectrum of therapeutic properties, including anti-inflammatory, antimicrobial, antifungal, and anticancer activities . The reactivity of the dichloromethyl group makes this compound exceptionally valuable for further functionalization, enabling its use in creating targeted inhibitors and exploring structure-activity relationships. Beyond pharmaceuticals, benzo[b]thiophene derivatives are significant in material science due to their π-conjugated system, which is advantageous for developing organic semiconductors, organic light-emitting diodes (OLEDs), and organic thin-film transistors (OFETs) . The sulfur-rich, coplanar structure promotes strong intermolecular interactions and efficient charge transport, making these compounds suitable for solution-processable electronic devices . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Cl2S

Molecular Weight

217.11 g/mol

IUPAC Name

2-(dichloromethyl)-1-benzothiophene

InChI

InChI=1S/C9H6Cl2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,9H

InChI Key

NDGBDXCWRUVOSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Dichloromethyl Benzo B Thiophene and Analogues

Strategies Involving Direct Functionalization of Benzo[b]thiophene Core

Direct modification of the benzo[b]thiophene ring system is a common strategy for introducing substituents at specific positions. The 2-position of benzo[b]thiophene is particularly susceptible to electrophilic attack and other functionalization reactions, making it a logical target for introducing a dichloromethyl group or its precursors.

The initial step towards synthesizing 2-(dichloromethyl)benzo[b]thiophene often involves the introduction of a single chloromethyl group at the 2-position to form 2-(chloromethyl)benzo[b]thiophene. This transformation is typically achieved through chloromethylation, a type of Friedel-Crafts reaction. While specific procedures for benzo[b]thiophene can vary, the methodology is analogous to the chloromethylation of similar aromatic heterocycles like thiophene (B33073).

This reaction generally employs a combination of formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride. google.com For the related synthesis of 2-chloromethylthiophene, chloromethylating agents such as concentrated hydrochloric acid and paraformaldehyde are used, often in the presence of a compound containing a keto group to improve product purity and yield. google.com The reaction temperature is typically controlled, with ranges between -15 °C and +20 °C being preferable. google.com The resulting compound, 2-(chloromethyl)benzo[b]thiophene, serves as a key intermediate for further halogenation. bldpharm.comcookechem.com

Once 2-(chloromethyl)benzo[b]thiophene is obtained, the next logical step is the introduction of a second chlorine atom to the methyl group. This conversion of a monochloromethyl group to a dichloromethyl group is typically accomplished via free-radical halogenation. The benzylic-like position of the chloromethyl group on the benzo[b]thiophene core is susceptible to radical attack under appropriate conditions.

Standard reagents for such transformations include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide upon exposure to UV light or heat. This method selectively targets the C-H bonds of the side chain without affecting the aromatic ring, providing a direct route to the desired this compound. While this specific transformation is a standard synthetic procedure, detailed studies focusing on 2-(chloromethyl)benzo[b]thiophene are not extensively documented in the literature. However, chlorination reactions on substituted benzo[b]thiophenes using agents like sodium hypochlorite (B82951) have been explored, although these have primarily focused on C3-chlorination of the heterocyclic ring rather than the side chain. nih.govrsc.org

Modern synthetic chemistry has increasingly focused on direct C-H functionalization as a more atom-economical and efficient method for creating carbon-carbon and carbon-heteroatom bonds. This approach avoids the need for pre-functionalized starting materials. Transition-metal catalysis, particularly with palladium, has been a powerful tool for the C-H activation of heterocycles. nih.gov

For instance, palladium(II)-catalyzed oxidative Heck reactions of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates demonstrate successful C-H functionalization at the C2-position. nih.gov This highlights the feasibility of targeting the C2-H bond of the benzo[b]thiophene core for direct modification. However, the direct introduction of a dichloromethyl group using a dichloromethyl source via a C-H activation strategy on benzo[b]thiophene is a specialized transformation that is not yet widely reported. Such a method would be synthetically valuable but requires the development of specific catalytic systems capable of facilitating this particular transformation.

Annulation and Cyclization Reactions to Construct the Benzo[b]thiophene System

An alternative to modifying a pre-formed benzo[b]thiophene ring is to construct the bicyclic system from acyclic precursors. This approach allows for the strategic placement of substituents during the ring-forming process. Annulation and cyclization reactions, particularly those catalyzed by transition metals, are highly effective for this purpose.

Metal-catalyzed reactions offer powerful and versatile methods for synthesizing substituted benzo[b]thiophenes. These reactions often involve the formation of key carbon-sulfur and carbon-carbon bonds in a single, controlled process, starting from readily available materials.

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of benzo[b]thiophene derivatives. These methods provide access to a wide range of 2-substituted benzo[b]thiophenes with high efficiency and functional group tolerance. rsc.org

One prominent strategy involves a palladium(II)-catalyzed Sonogashira-type cross-coupling reaction between a 2-halothiophenol (such as 2-iodothiophenol) and a terminal alkyne. rsc.org This initial coupling is followed by an intramolecular cyclization of the resulting 2-alkynylthiophenol intermediate to furnish the 2-substituted benzo[b]thiophene core. rsc.org This method has been successfully used to generate a series of 2-substituted benzo[b]thiophenes in moderate to good yields. rsc.org

Another powerful palladium-catalyzed approach is the cross-coupling of organometallic benzo[b]thiophene reagents with various electrophiles. For example, 2-benzo[b]thiophene aluminum reagents can undergo direct cross-coupling with heteroaryl or alkynyl bromides, providing a route to diverse 2-substituted derivatives. benthamscience.combenthamdirect.combohrium.com These reactions demonstrate the versatility of palladium catalysis in forging new C-C bonds at the 2-position of the benzo[b]thiophene system.

The table below summarizes key findings in palladium-catalyzed synthesis relevant to 2-substituted benzo[b]thiophenes.

Starting MaterialsCatalyst/ReagentsProduct TypeYieldReference
2-Iodothiophenol, PhenylacetylenePd(II) catalyst2-Substituted benzo[b]thiophenesUp to 87% rsc.org
2-Benzo[b]thiophene aluminum, Heteroaryl/Alkynyl bromidesPalladium catalyst2-Heteroaryl/Alkynyl benzo[b]thiophenesNot specified benthamscience.combenthamdirect.com
Benzo[b]thiophene 1,1-dioxide, Styrenes/AcrylatesPd(OAc)₂, AgOPiv, PivOH(E)-2-Alkenylbenzo[b]thiophene 1,1-dioxidesUp to 95% nih.gov

These palladium-catalyzed methods represent a robust platform for the synthesis of complex benzo[b]thiophene analogues. By choosing an alkyne or bromide with a dichloromethyl precursor group, it would be theoretically possible to construct the benzo[b]thiophene ring with the necessary functionality already in place for conversion to the final target compound.

Metal-Catalyzed Cyclization Approaches

Copper-Catalyzed Reactions

Copper catalysis is a cornerstone in the synthesis of benzo[b]thiophenes, valued for the low cost and unique reactivity of copper catalysts. nih.gov These methods often involve the formation of a key carbon-sulfur bond to facilitate the final ring-closing step.

One prominent strategy involves the reaction of 2-bromoalkynylbenzenes with a sulfur source, such as sodium sulfide (B99878), in the presence of a copper(I) iodide (CuI) catalyst. organic-chemistry.org This thiolation and annulation process efficiently yields various 2-substituted benzo[b]thiophenes. organic-chemistry.org Another approach utilizes (2-iodobenzyl)triphenylphosphonium bromide, which reacts with thiocarboxylic acids catalyzed by CuI and 1,10-phenanthroline. acs.org This sequence proceeds through an Ullmann-type C–S bond coupling followed by an intramolecular Wittig reaction to furnish the benzothiophene (B83047) products. organic-chemistry.orgacs.org

Researchers have also developed a protocol starting from readily available 2-fluorophenylacetylene derivatives. beilstein-journals.org In a copper-promoted reaction, the C-F bond is activated, leading to hydration and a subsequent intramolecular annulation to afford benzo[b]thiophene derivatives. beilstein-journals.org Furthermore, the α-C-H functionalization of 2-iodochalcones using copper(II) acetate (Cu(OAc)₂) as a catalyst and xanthate as the sulfur source provides an efficient route to 2-acylbenzo[b]thiophenes through in situ sulfur incorporation and copper-catalyzed cyclization. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Synthesis of Benzo[b]thiophene Analogues

Starting Material(s)Sulfur SourceCatalyst SystemBaseProduct TypeReference
2-BromoalkynylbenzenesSodium SulfideCuI / TMEDA-2-Substituted Benzo[b]thiophenes organic-chemistry.org
(2-Iodobenzyl)triphenylphosphonium bromideThiocarboxylic AcidsCuI / 1,10-phenanthrolinen-Pr₃N2-Substituted Benzo[b]thiophenes organic-chemistry.orgacs.org
2-Fluorophenylacetylene derivativesNa₂S·9H₂OCuINa₂S·9H₂OSubstituted Benzo[b]thiophenes beilstein-journals.org
2-IodochalconesXanthateCu(OAc)₂-2-Acylbenzo[b]thiophenes organic-chemistry.org
Gold-Catalyzed Cyclizations

Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating alkynes for nucleophilic attack, making them ideal for the cyclization of 2-alkynyl thioanisoles to form benzo[b]thiophenes. researchgate.netrsc.orgrsc.org These reactions are known for their efficiency, mild conditions, and tolerance of diverse functional groups. rsc.orgrsc.org

An efficient method for synthesizing 2-substituted benzo[b]thiophenes involves the use of a gold(I)-N-heterocyclic carbene (NHC) hydroxide complex, which can catalyze the cyclization of 2-alkynyl thioanisoles with catalyst loadings as low as 0.5 mol%. rsc.org The reaction proceeds smoothly in air, using commercial-grade reagents and solvents. rsc.org Mechanistic studies suggest that a Brønsted acid and its conjugate base are essential for catalyst turnover. rsc.org

Gold catalysts also enable domino reactions, such as the intramolecular carbothiolation of propargylated (o-alkynyl phenyl) sulfides. researchgate.net This process involves a 5-endo-dig cyclization to form a C-S bond, followed by a rsc.orgrsc.org-sigmatropic Claisen rearrangement to yield 3-allenyl or 3-indenyl benzo[b]thiophenes. researchgate.net Another application is the gold-catalyzed oxyarylation of alkynes with benzothiophene S-oxides, which provides regioselective access to C3-alkylated benzothiophenes. acs.orgacs.org

Table 2: Gold-Catalyzed Methodologies for Benzo[b]thiophene Synthesis

PrecursorCatalystReaction TypeProductReference
2-Alkynyl ThioanisolesGold(I)-IPr HydroxideIntramolecular Cyclization2-Substituted Benzo[b]thiophenes rsc.orgrsc.org
Propargylated (o-alkynyl phenyl) sulfidesGold(I) ComplexDomino Reaction / rsc.orgrsc.org-Sigmatropic Rearrangement3-Allenyl or 3-Indenyl Benzo[b]thiophenes researchgate.net
Benzothiophene S-oxides and Alkynes[DTBPAu(PhCN)]SbF₆Intermolecular OxyarylationC3-Alkylated Benzo[b]thiophenes acs.orgacs.org

Metal-Free Cyclization Strategies

While metal catalysts are efficient, the development of metal-free synthetic routes is a significant goal in green chemistry to avoid the cost and potential toxicity of transition metals. nih.govorganic-chemistry.org These strategies often rely on the inherent reactivity of carefully designed substrates under basic or radical-inducing conditions. nih.govbeilstein-journals.org

One such approach is a base-catalyzed protocol that proceeds via a propargyl–allenyl rearrangement. nih.govbeilstein-journals.org This is followed by cyclization and allyl migration to yield the benzothiophene product. beilstein-journals.org Another efficient metal-free method involves the reaction of easily accessible o-halovinylbenzenes with potassium sulfide. organic-chemistry.org This reaction proceeds through a sequence of a direct SₙAr-type reaction, cyclization, and dehydrogenation, tolerating a wide range of functional groups to provide 2-substituted benzo[b]thiophenes in high yields. organic-chemistry.org Additionally, an unprecedented one-pot annulation has been developed involving a dual vicinal C–H functionalization of arenes, which proceeds through an interrupted Pummerer reaction/ rsc.orgrsc.org‐sigmatropic rearrangement/cyclization sequence. manchester.ac.uk

Electrophilic Cyclizations

Electrophilic cyclization is a powerful and direct method for constructing the benzo[b]thiophene core, typically starting from o-(1-alkynyl)thioanisole derivatives. acs.orgnih.gov This approach involves the activation of the alkyne by an electrophile, which triggers an intramolecular attack by the sulfur atom, leading to the fused ring system. nih.gov

A wide array of electrophiles has been successfully employed, including molecular halogens like iodine (I₂) and bromine (Br₂), as well as N-halosuccinimides such as NBS and NIS. acs.orgnih.gov Other electrophilic reagents like p-nitrobenzenesulfenyl chloride (p-O₂NC₆H₄SCl) and phenylselenyl chloride (PhSeCl) have also been used to generate 2,3-disubstituted benzo[b]thiophenes in excellent yields. acs.org

More recently, a stable and commercially available dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt has been used as a source of electrophilic thiomethyl for the cyclization of 2-alkynylthioanisoles. nih.govorganic-chemistry.orgacs.org This method proceeds under mild, ambient temperature conditions, tolerates various functional groups, and introduces a valuable thiomethyl group at the 3-position of the benzothiophene ring. nih.govorganic-chemistry.orgacs.org The proposed mechanism involves the initial attack of the alkyne on the electrophilic sulfur of the salt, followed by intramolecular nucleophilic ring-opening of the resulting three-membered sulfonium ring intermediate. nih.gov

Table 3: Electrophiles Used in the Cyclization of o-(1-Alkynyl)thioanisoles

ElectrophileProduct TypeReference
I₂, Br₂, NBS, NIS, ICl3-Halo-2-substituted-benzo[b]thiophenes nih.gov
p-O₂NC₆H₄SCl, PhSCl3-Thio-2-substituted-benzo[b]thiophenes nih.gov
PhSeCl, PhSeBr3-Seleno-2-substituted-benzo[b]thiophenes acs.orgnih.gov
Dimethyl(thiodimethyl)sulfonium tetrafluoroborate3-(Methylthio)-2-substituted-benzo[b]thiophenes nih.govorganic-chemistry.orgacs.org
Radical-Mediated Cyclizations

Radical cyclizations offer a complementary approach to the synthesis of benzo[b]thiophenes, often proceeding through distinct intermediates and tolerating functional groups that might be incompatible with ionic pathways. These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an alkyne.

One notable example is the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes. organic-chemistry.orgacs.org Initiated by visible light and an organic dye catalyst like eosin Y, this process generates an aryl radical that adds to the alkyne, followed by cyclization to form the benzothiophene ring regioselectively. organic-chemistry.orgacs.org

Another strategy involves a radical cascade annulation of 2-alkynylthioanisoles. nih.gov For instance, the reaction of AgSCF₃ with alkynylthioanisoles, promoted by a persulfate, leads to 3-CF₃S substituted benzothiophenes via a radical cyclization mechanism. researchgate.net These methods highlight the utility of radical intermediates in constructing the benzothiophene scaffold under relatively mild conditions. nih.gov

Electrochemical Synthesis Methods

Organic electrosynthesis has emerged as a sustainable and powerful tool in modern organic chemistry, offering a green alternative to conventional methods by minimizing the use of chemical oxidants and reductants. researchgate.netchemistryviews.org Several electrochemical methods have been developed for the synthesis of benzo[b]thiophene and its derivatives.

One approach involves the paired electrolysis of 2-methylthiobenzendiazonium salts and alkynes. xmu.edu.cn In an undivided cell, the diazonium salt is reduced at the cathode to produce an aryl radical. This radical then adds to the alkyne, leading to a vinyl radical which undergoes intramolecular cyclization to form the 2-arylbenzothiophene product in good yields. xmu.edu.cn

Another strategy is the electrochemical synthesis of benzothiophene-1,1-dioxides from the reaction of sulfonhydrazides with internal alkynes. rsc.org This method proceeds at room temperature via constant current electrolysis and involves a selective ipso-addition to form a strained quaternary spirocyclization intermediate, which then undergoes sulfur migration to yield the final product. rsc.org Furthermore, a green and practical electrochemical method for synthesizing C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates has been developed under oxidant- and catalyst-free conditions, proceeding through a tandem radical addition-cyclization pathway. organic-chemistry.orgresearchgate.net These electrochemical protocols are often scalable and can be adapted to continuous flow systems, enhancing their practical utility. researchgate.net

Table 4: Overview of Electrochemical Methods for Benzo[b]thiophene Synthesis

Starting MaterialsKey ProcessProductConditionsReference
2-Methylthiobenzendiazonium salt + AlkynePaired Electrolysis / Radical Cyclization2-ArylbenzothiophenesUndivided cell, graphite (B72142) felt anode, Ni plate cathode xmu.edu.cn
Sulfonhydrazide + Internal AlkyneAnodic Oxidation / SpirocyclizationBenzo[b]thiophene-1,1-dioxidesUndivided cell, graphite felt electrodes, constant current rsc.org
2-Alkynylthioanisole + Sodium SulfinateOxidative Cyclization / Radical AdditionC-3-Sulfonated BenzothiophenesCatalyst- and oxidant-free, constant current organic-chemistry.orgresearchgate.net
Bis(biaryl) disulfidesIntramolecular C-S CyclizationDibenzothiophenesHalogen mediator, undivided cell, Pt electrodes chemistryviews.org

Photochemical Approaches

Photochemical methods utilize light energy to promote chemical reactions, often enabling unique transformations under mild conditions without the need for high temperatures. acs.org The synthesis of benzo[b]thiophenes has benefited significantly from the development of such approaches.

A prominent photochemical strategy is the radical annulation of o-methylthio-arenediazonium salts with alkynes, which is initiated by green light irradiation in the presence of a catalytic amount of an organic dye, such as eosin Y. organic-chemistry.orgacs.org This photoredox-catalyzed reaction avoids the use of metal catalysts and provides efficient access to a wide range of substituted benzothiophenes. acs.org The reaction is notable for its large substrate scope and its application in synthesizing key intermediates for drugs like raloxifene. acs.org

Another approach involves the iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes. This method has been shown to be more efficient for preparing certain fused benzo[b]thiophene derivatives compared to traditional oxidative coupling or palladium-catalyzed intramolecular arylation. thieme-connect.com Additionally, a practical synthesis of benzothiophenes has been achieved through the visible-light-promoted cyclization of disulfides and alkynes, further demonstrating the power of light-driven, metal-free transformations. rsc.org

Synthesis via Transformation of Precursors with Dichloromethyl Moiety

The synthesis of this compound can be approached through the modification of precursors that already contain the dichloromethyl group. This strategy focuses on building the benzo[b]thiophene ring system around this key functional group.

One synthetic route involves the use of building blocks that already possess a dichloromethyl group. For instance, a suitably substituted benzene (B151609) derivative with a dichloromethyl group can be reacted with a sulfur-containing reagent to construct the thiophene ring. This approach ensures the presence of the dichloromethyl moiety at the desired position from the outset of the synthesis.

Another potential method is the reaction of an alkyne-substituted 2-bromobenzene with a source of sulfur, such as sodium sulfide or potassium sulfide, to form the benzo[b]thiophene ring. wikipedia.org In a tailored approach for the target compound, the alkyne substituent would need to incorporate the dichloromethyl group.

Sequential reaction pathways offer a versatile approach to synthesizing this compound. A common strategy involves the initial synthesis of a more accessible 2-substituted benzo[b]thiophene, which is then converted to the desired dichloromethyl derivative in subsequent steps.

A plausible sequence begins with the synthesis of 2-acetylbenzo[b]thiophene. This can be achieved through various methods, including the reaction of 2-halogenobenzaldehyde with a sulfur source and a monohalogenoacetone. icsr.ingoogle.com Once 2-acetylbenzo[b]thiophene is obtained, it can be treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to convert the acetyl group into a dichloromethyl group.

Alternatively, 2-methylbenzo[b]thiophene (B72938) can serve as a precursor. This compound can be synthesized through several established routes. Subsequent free-radical chlorination of 2-methylbenzo[b]thiophene, using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), can introduce two chlorine atoms at the methyl group to yield this compound.

Another potential pathway starts with 2-formylbenzo[b]thiophene. This aldehyde can be synthesized by reacting 2-lithiobenzo[b]thiophene with a formylating agent like N,N-dimethylformamide (DMF). prepchem.com The formyl group can then be converted to the dichloromethyl group using a suitable chlorinating reagent.

A summary of potential precursor transformations is presented in the table below.

PrecursorReagent(s) for TransformationTarget Product
2-Acetylbenzo[b]thiophenePhosphorus pentachloride (PCl₅)This compound
2-Methylbenzo[b]thiopheneN-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)This compound
2-Formylbenzo[b]thiopheneThionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)This compound

Mechanistic Elucidation of Synthetic Routes

The mechanisms underlying the synthesis of this compound are dependent on the specific synthetic route chosen. These can range from electrophilic substitution to free-radical reactions.

In the synthesis of this compound from 2-acetylbenzo[b]thiophene using phosphorus pentachloride, the reaction likely proceeds through the formation of a gem-dichloro intermediate. The carbonyl oxygen of the acetyl group attacks the phosphorus atom of PCl₅, leading to the formation of a chlorophosphate intermediate. Subsequent nucleophilic attack by chloride ions results in the replacement of the oxygen atom with two chlorine atoms.

For the free-radical chlorination of 2-methylbenzo[b]thiophene, the reaction is initiated by the homolytic cleavage of the chlorinating agent to generate chlorine radicals. These radicals then abstract a hydrogen atom from the methyl group, forming a benzyl-type radical. This radical then reacts with another molecule of the chlorinating agent to form the monochlorinated product and a new chlorine radical, propagating the chain reaction. Further chlorination occurs via the same mechanism to yield the dichloromethyl product.

The conversion of 2-formylbenzo[b]thiophene to the dichloromethyl derivative with reagents like thionyl chloride likely involves the initial formation of a chlorosulfite intermediate, which then decomposes to the gem-dichloride.

In many synthetic routes for benzo[b]thiophene derivatives, catalysts and specific reagents play a crucial role. For instance, in palladium-catalyzed cross-coupling reactions to form the benzo[b]thiophene core, the palladium catalyst facilitates the formation of carbon-sulfur and carbon-carbon bonds. organic-chemistry.org

In the context of preparing precursors, copper salts like copper(I) iodide (CuI) can be used to catalyze the annulation of 2-bromo alkynylbenzenes with a sulfur source to yield 2-substituted benzo[b]thiophenes. wikipedia.org For the transformation of functional groups, reagents like phosphorus pentachloride and sulfuryl chloride are not catalytic but are consumed in stoichiometric amounts to effect the desired chlorination. The choice of reagent is critical for the selectivity and efficiency of the reaction.

The table below summarizes the roles of various catalysts and reagents in the synthesis of benzo[b]thiophene precursors.

Catalyst/ReagentRole in Synthesis
Palladium complexesCatalyze C-S and C-C bond formation in cross-coupling reactions. organic-chemistry.org
Copper(I) iodide (CuI)Catalyzes the annulation of 2-bromo alkynylbenzenes with a sulfur source. wikipedia.org
Phosphorus pentachloride (PCl₅)Chlorinating agent for the conversion of carbonyl groups to gem-dichlorides.
N-Chlorosuccinimide (NCS)Reagent for free-radical chlorination of methyl groups.
Gold catalystsCan be used for the synthesis of complex 2,3-disubstituted benzo[b]thiophenes. wikipedia.org

Green Chemistry Considerations in Synthetic Methodologies

Applying the principles of green chemistry to the synthesis of this compound and its analogues is an important consideration for developing more sustainable chemical processes. This involves the use of environmentally benign solvents, reducing waste, and employing catalytic methods where possible.

For the synthesis of halogenated thiophenes and related heterocycles, methodologies have been developed that utilize sodium halides as a source of electrophilic halogens in an environmentally friendly solvent like ethanol. nih.govnih.gov This approach avoids the use of more hazardous halogenating agents. While not directly applied to this compound, the principles can be adapted.

Photocatalytic methods also offer a greener alternative for the synthesis of substituted benzothiophenes. For example, the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by visible light and an organic dye, provides a metal-free and milder reaction condition.

Furthermore, the development of one-pot syntheses for precursors like 2-acylbenzo[b]thiophenes, which minimize intermediate isolation and purification steps, contributes to a more sustainable process by reducing solvent usage and waste generation. icsr.in The use of water as a solvent in certain synthetic steps also aligns with the principles of green chemistry. icsr.in

Chemical Reactivity and Transformations of 2 Dichloromethyl Benzo B Thiophene

Reactions at the Dichloromethyl Moiety

The primary reaction site of 2-(dichloromethyl)benzo[b]thiophene is the gem-dichloro-substituted carbon. The presence of two leaving groups (chloride ions) and the ability of the benzothiophene (B83047) ring to stabilize intermediates govern the chemical behavior of this moiety.

The dichloromethyl group is highly susceptible to nucleophilic substitution, where one or both chlorine atoms are displaced by an incoming nucleophile. smolecule.com This allows for the introduction of diverse functionalities at the 2-position of the benzothiophene core. smolecule.com

Nucleophilic substitution reactions on this compound provide a direct route to various derivatives. Depending on the nucleophile used, new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds can be formed. For instance, reactions with nucleophiles such as amines, thiols, or alcohols lead to the corresponding substituted benzothiophenes. smolecule.com While stepwise substitution is possible, the high reactivity of the dichloromethyl group often means that, with a sufficient amount of nucleophile, both chlorine atoms are substituted.

Nucleophile TypeExample NucleophileExpected Product StructureDerivative Class
AmineR₂NHDiaminal derivativeDiaminal
Alcohol/AlkoxideROH / RO⁻Acetal derivativeAcetal
Thiol/ThiolateRSH / RS⁻Thioacetal derivativeDithioacetal
CyanideCN⁻Dinitrile derivativeMalononitrile Derivative

The outcome of the substitution reaction is influenced by several factors. The strength of the nucleophile plays a critical role; stronger nucleophiles will react more readily. Reaction conditions such as temperature, solvent, and the presence or absence of a base are also important parameters. For example, using a hindered or weak nucleophile, or carefully controlling the stoichiometry (i.e., using only one equivalent of the nucleophile), could potentially favor monosubstitution, yielding the 2-(chloromethyl) derivative. The choice of solvent can affect the solubility of the reactants and stabilize charged intermediates, thereby influencing the reaction rate and pathway.

The hydrolysis of gem-dihalides, such as the dichloromethyl group, is a classic transformation that typically yields carbonyl compounds. In the case of this compound, hydrolysis under aqueous acidic or basic conditions is expected to produce benzo[b]thiophene-2-carbaldehyde . mdpi.comdoaj.orgresearchgate.net This reaction proceeds via a two-step nucleophilic substitution where water acts as the nucleophile. The initial substitution gives a highly unstable α-chloroalcohol intermediate, which rapidly eliminates hydrogen chloride (HCl) to form the final aldehyde product. This transformation is a key synthetic route as aldehydes are exceptionally useful intermediates for further modifications, such as oxidation to carboxylic acids, reduction to alcohols, or use in various C-C bond-forming reactions.

The dichloromethyl group can be fully or partially reduced to afford the corresponding methyl or chloromethyl derivatives. Complete reduction to the 2-methylbenzo[b]thiophene (B72938) can be achieved using strong reducing agents. smolecule.com Specifically, reaction with lithium aluminum hydride (LiAlH₄) effectively converts the dichloromethyl group into a methyl group. smolecule.com

Partial reduction to a 2-(chloromethyl)benzo[b]thiophene derivative is also a plausible transformation. This would likely require milder reducing agents or carefully controlled reaction conditions to stop the reduction after the removal of only one chlorine atom. The resulting 2-(chloromethyl)benzo[b]thiophene is itself a valuable synthetic intermediate, acting as a substrate for further nucleophilic substitution reactions.

ReagentExpected ProductReaction Type
Lithium Aluminum Hydride (LiAlH₄)2-Methylbenzo[b]thiopheneComplete Reduction
Milder Reducing Agents (e.g., NaBH₄, stoichiometric control)2-(Chloromethyl)benzo[b]thiophenePartial Reduction (Plausible)

Rearrangement Reactions Involving the Dichloromethyl Group

While specific rearrangement reactions involving the 2-(dichloromethyl) group on the benzo[b]thiophene scaffold are not extensively documented in dedicated studies, related transformations provide insight into potential rearrangement pathways. For instance, the "halogen dance" reaction, a base-catalyzed halogen migration, has been observed in halothiophenes and their benzo derivatives. Although not a direct rearrangement of the dichloromethyl group itself, this phenomenon highlights the potential for substituent migration around the heterocyclic ring under specific basic conditions. In one case, treating 2-iodobenzothiophene with lithium 2,2,6,6-tetramethylpiperidide led to the formation of 2-substituted 3-iodobenzothiophene, indicating a halogen migration. researchgate.net Such base-induced rearrangements could potentially influence the stability and reactivity of the dichloromethyl group or its derivatives.

Reactions on the Benzo[b]thiophene Core

The benzo[b]thiophene core of the molecule is susceptible to a variety of transformations, including substitution and coupling reactions, which are fundamental to the synthesis of more complex derivatives. nih.gov

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, and benzo[b]thiophene is no exception. chemicalbook.comchemicalbook.com The substitution pattern is influenced by the existing substituents on the ring. chemicalbook.com

The regioselectivity of electrophilic aromatic substitution on the benzo[b]thiophene ring is a critical aspect of its chemistry. In unsubstituted benzo[b]thiophene, electrophilic attack preferentially occurs at the C3 position. chemicalbook.comchemicalbook.com However, the presence of a substituent at the C2 position, such as the dichloromethyl group, directs incoming electrophiles to other positions on the ring.

The 2-(dichloromethyl) group is considered to be an electron-withdrawing group due to the inductive effect of the chlorine atoms. Generally, electron-withdrawing groups on an aromatic ring are deactivating and, for benzene (B151609) derivatives, often direct incoming electrophiles to the meta position. libretexts.orgyoutube.com In the context of 2-substituted benzo[b]thiophenes, the presence of an electron-withdrawing group at C2 typically directs electrophilic substitution to the C3 position if available, or to the benzene portion of the molecule. nih.gov DFT calculations on related 2-substituted benzo[b]thiophenes suggest that chlorination is directed to the C3 position. nih.govrsc.org

Specific studies on the nitration, halogenation, and sulfonation of this compound are limited. However, the behavior of the parent benzo[b]thiophene and related derivatives provides a predictive framework for these reactions.

Nitration: Nitration is a key electrophilic substitution reaction. dokumen.pub While not specifically detailed for the 2-(dichloromethyl) derivative, the general principles of EAS on benzo[b]thiophenes suggest that nitration would likely occur at the C3 position or on the benzene ring, depending on the reaction conditions and the deactivating influence of the dichloromethyl group.

Halogenation: Halogenation of benzo[b]thiophene typically yields the 3-halo derivative. chemicalbook.com For 2-substituted benzo[b]thiophenes, chlorination with agents like sodium hypochlorite (B82951) has been shown to selectively occur at the C3 position. nih.govrsc.org This suggests that this compound would likely undergo halogenation at the C3 position.

Sulfonation: Sulfonation of benzo[b]thiophene can be achieved using various reagents. dokumen.pubresearchgate.net Mild conditions, such as using chlorosulfonic acid in chloroform (B151607) at 0°C, are often preferred to avoid decomposition of the heterocyclic ring. researchgate.net This reaction is reported to show good selectivity for the 2-position in unsubstituted benzo[b]thiophene. researchgate.net However, with the 2-position occupied by the dichloromethyl group, sulfonation would be expected to occur at an alternative position, likely C3 or a position on the benzene ring. The product benzo[b]thiophene-3-sulfonyl chloride is a known compound. thermofisher.com

Nucleophilic aromatic substitution (SNAr) is generally less common for electron-rich aromatic systems like benzo[b]thiophene unless the ring is activated by potent electron-withdrawing groups. libretexts.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.gov For SNAr to occur, the aromatic ring typically needs to have an electron-withdrawing substituent positioned ortho or para to a good leaving group. libretexts.orglibretexts.org

In the case of this compound, the dichloromethyl group is electron-withdrawing, which could potentially facilitate SNAr if a suitable leaving group is present on the benzo[b]thiophene core, for instance, a halogen at the C3 or C5 position. The stability of the intermediate anionic complex would be crucial for the reaction to proceed. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to benzo[b]thiophene derivatives. chemrxiv.orgresearchgate.netorganic-chemistry.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium or nickel. researchgate.neta2bchem.com

For this compound, cross-coupling reactions would likely be performed on a halogenated derivative, for example, 3-bromo-2-(dichloromethyl)benzo[b]thiophene. A model study demonstrated the successful Suzuki-Miyaura coupling of a C3-chloro-benzo[b]thiophene derivative with phenylboronic acid, indicating the feasibility of such transformations. nih.govrsc.org The Stille coupling has also been used to synthesize derivatives of benzo[b]thieno[2,3-d]thiophene. mdpi.com These methods allow for the introduction of a wide range of substituents, including aryl, alkyl, and vinyl groups, onto the benzo[b]thiophene scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgyoutube.com While extensively used for functionalizing heteroaromatic systems, direct application to the dichloromethyl group of this compound is not established in the literature. The reaction generally relies on aryl or vinyl halides. libretexts.org

However, the benzo[b]thiophene core itself can be readily functionalized via Suzuki-Miyaura coupling. For instance, C3-chlorinated benzo[b]thiophene derivatives have been successfully coupled with phenylboronic acid under standard conditions (Pd(OAc)₂, SPhos, K₃PO₄) to yield the C3-phenylated product. nih.gov Similarly, the synthesis of various dinucleophilic fragments has been achieved through the Suzuki-Miyaura cross-coupling of dichloro-heteroaromatics with arylboronic acids. researchgate.net

Therefore, it is plausible that a halo-substituted this compound could undergo Suzuki-Miyaura coupling at the halogenated position on the aromatic ring, leaving the dichloromethyl group intact, provided the reaction conditions are controlled. The choice of catalyst, ligand, and base is crucial for the success of such transformations. researchgate.netrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides This table presents general conditions and is not specific to the named compound.

Catalyst/Ligand Base Solvent Temperature Yield (%) Reference
Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 °C 85 nih.gov
Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 100 °C Good to Excellent researchgate.net
Pd-Catalyst (50 ppm) K₃PO₄ Water 100 °C up to 97 rsc.org
Heck and Sonogashira Reactions

The Heck reaction couples aryl or vinyl halides with alkenes, while the Sonogashira reaction couples them with terminal alkynes, both under palladium catalysis. wikipedia.orglibretexts.org These reactions are fundamental for the construction of substituted alkenes and alkynes, respectively.

Direct participation of the dichloromethyl group in these reactions is not documented. The typical substrates are unsaturated halides (aryl or vinyl). wikipedia.orgorganic-chemistry.orgorganic-chemistry.org However, the benzo[b]thiophene scaffold, when appropriately halogenated, is a viable substrate. Palladium-catalyzed Heck reactions have been developed for benzo[b]thiophene 1,1-dioxides, enabling C2-selective olefination with styrenes and acrylates. acs.org This indicates that C-H activation or coupling at a C-X bond on the thiophene (B33073) ring is a feasible pathway.

The Sonogashira reaction also proceeds effectively with halogenated benzo[b]thiophenes. youtube.com The coupling of terminal alkynes with aryl halides is a robust method for creating carbon-carbon bonds under generally mild conditions, often employing a copper(I) co-catalyst. youtube.comwikipedia.org For this compound, any potential Heck or Sonogashira reaction would likely proceed at a different position on the ring that bears a suitable leaving group (e.g., Br, I, or OTf), rather than involving the dichloromethyl group's C-Cl bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for the synthesis of carbon-nitrogen bonds, typically by reacting an aryl halide or triflate with a primary or secondary amine. wikipedia.orgyoutube.com This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals. youtube.com

There is no literature precedent for the direct amination of the dichloromethyl group on this compound using Buchwald-Hartwig conditions. The reaction mechanism involves oxidative addition of the Pd(0) catalyst to the aryl-halide bond, which is a characteristic reaction of sp²-hybridized carbons. youtube.comyoutube.com The C-Cl bonds of the dichloromethyl group are on an sp³-hybridized carbon and are not expected to undergo this type of reaction under standard Buchwald-Hartwig protocols. Instead, nucleophilic substitution might occur under different conditions.

Like other cross-coupling reactions, the Buchwald-Hartwig amination would be applicable to a halogenated derivative of this compound at the aromatic ring position. The development of various generations of phosphine (B1218219) ligands has expanded the scope to include a wide array of aryl chlorides, bromides, and iodides with numerous amine coupling partners. wikipedia.orgorganic-chemistry.org

Oxidation Reactions of the Sulfur Atom and Ring System

Formation of Sulfoxides and Sulfones

The sulfur atom in the benzo[b]thiophene ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides (1-oxides) and sulfones (1,1-dioxides). This transformation significantly alters the electronic properties of the molecule, converting the electron-donating thiophene sulfur into a strongly electron-accepting sulfonyl group. mdpi.com This change impacts the molecule's potential applications, for instance, in organic electronics. mdpi.com

Several oxidizing agents can achieve this transformation.

m-Chloroperoxybenzoic acid (m-CPBA) is effective for the sequential oxidation of benzo[b]thiophene derivatives, first to the sulfoxide (B87167) and then to the sulfone. mdpi.com

Ferrate(VI) has been used for the complete conversion of benzothiophene (BT) and dibenzothiophene (B1670422) (DBT) to their corresponding sulfones at room temperature. nih.gov

Hydrogen Peroxide (H₂O₂) in acetic acid is a common and effective method for preparing benzo[b]thiophene 1,1-dioxides. acs.org

The oxidation to the sulfone is a robust and high-yielding reaction for a variety of substituted benzo[b]thiophenes.

Table 2: Conditions for Oxidation of Benzo[b]thiophene Derivatives

Reagent Substrate Product Conditions Reference
m-CPBA 2,7-diBr-BTBT 2,7-diBr-BTBT S,S-dioxide DCM, Room Temp. mdpi.com
Ferrate(VI) Benzothiophene Benzothiophene-1,1-dioxide Phosphate-acetonitrile, pH 8.0 nih.gov
H₂O₂ (30%) Benzothiophene Benzothiophene-1,1-dioxide Acetic Acid, 100 °C acs.org
Oxidative Dimerization and Other Processes

Beyond sulfur oxidation, the benzo[b]thiophene ring system can undergo other oxidative transformations. Palladium-catalyzed oxidative dehydrogenative cyclization of diaryl sulfides is a known method to produce dibenzothiophenes, which represents a form of oxidative C-H/C-H coupling. nih.gov Furthermore, palladium-catalyzed oxidative Heck reactions on benzo[b]thiophene 1,1-dioxides demonstrate that C-H bonds, particularly at the C2 position, can be activated for functionalization. acs.org In some cases, competing oxidation reactions can occur at the heterobenzylic position when certain functional groups like alcohols are present. nih.gov Microbial oxidation of the benzo[b]thiophene scaffold has also been reported, leading to products such as the sulfoxide. chempedia.info

Radical Reactions

The dichloromethyl group is at a benzylic-type position, which is known to be particularly reactive towards radicals due to the ability of the adjacent aromatic ring to stabilize a radical intermediate through resonance. libretexts.orgmasterorganicchemistry.com

Free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide) is a classic reaction that selectively targets benzylic C-H bonds. libretexts.orgmasterorganicchemistry.com While this is typically used to convert a methyl group to a bromomethyl group, the principles apply to the dichloromethyl group as well, suggesting its C-H bond could be susceptible to radical abstraction.

More advanced methods involve the generation of benzylic radicals from benzyl (B1604629) chlorides for subsequent coupling reactions. acs.org Radiolysis of benzyl chlorides is known to form radical cations. rsc.org Additionally, radical-initiated cyclization reactions involving the benzo[b]thiophene core have been developed, highlighting the scaffold's compatibility with radical chemistry pathways. acs.org These findings suggest that the this compound compound could be a substrate for various radical-mediated transformations, initiated at the dichloromethyl position.

Ring-Opening and Rearrangement Reactions

The stability of the benzo[b]thiophene ring system means that high-energy conditions are typically required to induce ring-opening reactions. While specific studies on the ring-opening of this compound are not extensively documented, the reactivity of the parent benzo[b]thiophene and related derivatives provides insight into potential transformations.

Reductive cleavage of the thiophene ring in benzo[b]thiophene can be achieved under certain conditions. For instance, Birch reduction of benzo[b]thiophene using sodium in liquid ammonia (B1221849) leads to the ring-opened product, 2-ethylthiophenol. It is anticipated that this compound would undergo a similar transformation under these conditions, potentially yielding a derivative of 2-ethylthiophenol, although the dichloromethyl group may also be susceptible to reduction.

Rearrangement reactions of the benzo[b]thiophene scaffold itself are not common due to its aromatic stability. However, rearrangements involving substituents are more plausible. For instance, the formation of benzo[b]thiophene-1,1-dioxides from the reaction of sulfonhydrazides with internal alkynes can involve a rearrangement process. rsc.org In the context of this compound, the dichloromethyl group can undergo transformations that lead to rearranged products. For example, hydrolysis of the dichloromethyl group can yield the corresponding aldehyde, 2-formylbenzo[b]thiophene. This aldehyde can then participate in various condensation and rearrangement reactions.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is influenced by the chromophoric benzo[b]thiophene system and the electroactive dichloromethyl group.

Photochemical Reactivity

The benzo[b]thiophene ring system can participate in various photochemical reactions, including cycloadditions. For example, benzo[b]thiophene can undergo photochemical cycloaddition with alkenes and alkynes that possess electron-withdrawing groups. A notable reaction is with dichloroethene, which results in a mixture of cis- and trans-1,2-dichloro-1,2,2a,7b-tetrahydrobenzo[b]cyclobuta[d]thiophene. nih.gov The presence of the dichloromethyl group at the 2-position may influence the regioselectivity and stereoselectivity of such cycloadditions.

Furthermore, iodine-promoted photocyclization of diaryl-substituted thiophenes is a method for synthesizing fused benzo[b]thiophene derivatives. thieme-connect.com While this is a synthetic application, it highlights the susceptibility of the thiophene ring to photochemical transformations.

Electrochemical Reactivity

The electrochemical properties of benzo[b]thiophenes have been explored, particularly in the context of synthesizing benzo[b]thiophene-1,1-dioxides. rsc.org Anodic oxidation of a reaction mixture containing 1-propynylbenzene and 4-methylbenzenesulfonhydrazide in hexafluoroisopropanol (HFIP) and nitromethane (B149229) (CH3NO2) using graphite (B72142) felt electrodes leads to the formation of the corresponding benzo[b]thiophene-1,1-dioxide in good yield. rsc.org The reaction conditions for this electrochemical synthesis are presented in the table below.

Table 1: Conditions for Electrochemical Synthesis of Benzo[b]thiophene-1,1-dioxide

Parameter Value
Reactants 1-propynylbenzene, 4-methylbenzenesulfonhydrazide
Solvent HFIP/CH3NO2
Electrodes Graphite Felt (GF)
Current 5.0 mA (constant)
Electrolyte Et4NPF6
Temperature Room Temperature
Yield 75%

Data sourced from a study on electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides. rsc.org

The dichloromethyl group is an electroactive substituent and can be expected to influence the oxidation and reduction potentials of the parent molecule. The electron-withdrawing nature of the dichloromethyl group would likely make the benzo[b]thiophene ring more difficult to oxidize. Conversely, the carbon-chlorine bonds can be susceptible to electrochemical reduction.

Derivatives and Analogues of 2 Dichloromethyl Benzo B Thiophene

Synthesis of Substituted Benzo[b]thiophene Derivatives

The synthesis of substituted benzo[b]thiophene derivatives from 2-(dichloromethyl)benzo[b]thiophene can be broadly categorized into two main approaches: modulation of the dichloromethyl group and diversification of the benzo[b]thiophene ring system.

The dichloromethyl group is a highly reactive functional handle that can be readily transformed into other functionalities. This allows for the introduction of a variety of substituents at the 2-position of the benzo[b]thiophene core.

One of the most common transformations is the hydrolysis of the dichloromethyl group to an aldehyde. This reaction is typically carried out under acidic conditions, providing a straightforward route to 2-formylbenzo[b]thiophene. This aldehyde, in turn, is a versatile intermediate for the synthesis of a wide range of derivatives through reactions such as oxidation, reduction, and condensation with various nucleophiles.

The chlorine atoms of the dichloromethyl group are susceptible to nucleophilic substitution , enabling the introduction of a diverse set of functional groups. While specific examples directly utilizing this compound are not extensively documented in publicly available literature, the general reactivity pattern suggests that it can react with various nucleophiles. For instance, reactions with:

Amines would lead to the formation of the corresponding di-amino derivatives.

Thiols can be used to introduce sulfur-containing moieties. For example, reaction with a thiolate anion could potentially yield a dithioether derivative.

Azide ions could be employed to synthesize 2-(diazidomethyl)benzo[b]thiophene, which could be further transformed into other nitrogen-containing heterocycles.

Furthermore, the dichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride, yielding 2-methylbenzo[b]thiophene (B72938). Conversely, oxidation of the dichloromethyl group can lead to the formation of the corresponding carboxylic acid or other oxidized species, although specific reagents for this transformation on this particular substrate are not well-documented.

A summary of potential transformations of the dichloromethyl group is presented in the table below.

Reaction TypeReagents and ConditionsProduct
HydrolysisAcidic conditions (e.g., aq. HCl)2-Formylbenzo[b]thiophene
Nucleophilic SubstitutionAmines, Thiols, Azides, etc.Di-substituted methyl derivatives
ReductionLithium aluminum hydride (LiAlH₄)2-Methylbenzo[b]thiophene

In addition to modifying the dichloromethyl group, the benzo[b]thiophene ring itself can be functionalized, typically through electrophilic substitution reactions. The position of substitution is influenced by the electronic properties of the existing substituent. For benzo[b]thiophene, electrophilic attack generally occurs at the 3-position. researchgate.net However, the presence of the 2-(dichloromethyl) group, which is electron-withdrawing, is expected to deactivate the ring towards electrophilic substitution and may influence the regioselectivity.

Common electrophilic substitution reactions that could be applied to this compound include:

Nitration : Reaction with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group onto the benzene (B151609) ring of the benzo[b]thiophene system. The exact position of nitration would depend on the directing effect of the 2-(dichloromethyl) group and the reaction conditions.

Halogenation : The introduction of halogen atoms, such as bromine or chlorine, can be achieved using appropriate halogenating agents in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation and Alkylation : These reactions would allow for the introduction of acyl and alkyl groups, respectively, onto the aromatic ring.

Structure-Reactivity Relationship Studies

The reactivity of this compound is intrinsically linked to its molecular structure. The interplay between the electron-withdrawing dichloromethyl group and the aromatic benzo[b]thiophene ring system governs its chemical behavior.

Studies on related benzothiophene (B83047) derivatives provide insights into these relationships. For instance, research on the oxidation of various benzothiophene derivatives has shown that the presence of a methyl group at the 2-position enhances the reactivity of the molecule and does not impose any steric hindrance to the approach of oxidizing agents. elsevierpure.com Although a dichloromethyl group is sterically larger and electronically different from a methyl group, this finding suggests that the 2-position is accessible for chemical transformations.

The electron-withdrawing nature of the dichloromethyl group is expected to have a significant impact on the reactivity of the benzo[b]thiophene ring. It would decrease the electron density of the ring system, making it less susceptible to electrophilic attack compared to unsubstituted benzo[b]thiophene. This deactivating effect would also influence the regioselectivity of such reactions. Conversely, the electron-deficient nature of the carbon atom in the dichloromethyl group makes it a prime target for nucleophilic attack.

Design and Synthesis of Fused Polycyclic Systems Incorporating this compound Moieties

The strategic functionalization of this compound can provide precursors for the synthesis of more complex, fused polycyclic systems. A key transformation in this regard would be the conversion of the dichloromethyl group into an amino group, which can then participate in cyclization reactions.

For example, if this compound were converted to 2-aminobenzo[b]thiophene, a plethora of synthetic routes to fused systems would become accessible. Research has shown that 2-aminobenzo[b]thiophene derivatives are valuable starting materials for the construction of polycyclic heterocycles. For instance, they can undergo asymmetric [3+3] annulation with alkynyl-substituted enones, catalyzed by a quinine-derived bifunctional thiourea, to produce dihydrobenzo nih.govccspublishing.org.cnthieno[2,3-b]pyridine derivatives in good yields and high enantioselectivities. rsc.orgbit.edu.cnresearchgate.net

Furthermore, 2-aminothiophene-3-carbonitriles and their ester analogs are precursors for the synthesis of thieno[2,3-d]pyrimidines. nih.gov By extension, if a cyano or ester group could be introduced at the 3-position of 2-aminobenzo[b]thiophene derived from this compound, this would provide a direct route to benzo[b]thieno[2,3-d]pyrimidines, a class of compounds with known biological activities. connectjournals.comsemanticscholar.orgnih.gov

The general strategy would involve:

Conversion of the dichloromethyl group of this compound to an amino group.

Introduction of a suitable functional group (e.g., nitrile, ester) at the 3-position of the benzo[b]thiophene ring.

Cyclization of the resulting 2-amino-3-functionalized benzo[b]thiophene with appropriate reagents to form the fused polycyclic system.

This approach highlights the potential of this compound as a versatile starting material for the synthesis of complex heterocyclic architectures.

Applications in Advanced Chemical Research Non Clinical

2-(Dichloromethyl)benzo[b]thiophene as a Versatile Synthetic Building Block

The dichloromethyl group is a functional handle that can be transformed into a variety of other functionalities, making this compound a valuable precursor in organic synthesis.

The synthesis of complex organic molecules often relies on the strategic use of functionalized building blocks. While direct literature on this compound as a precursor is limited, its reactivity can be inferred from the known chemistry of benzylidene dichlorides and benzo[b]thiophenes. The dichloromethyl group can be hydrolyzed to an aldehyde, a key functional group for numerous carbon-carbon bond-forming reactions.

Table 1: Potential Synthetic Transformations of this compound

Starting MaterialReagents and ConditionsProductReaction Type
This compoundH₂O, Heat or Acid/Base catalyst2-Formylbenzo[b]thiopheneHydrolysis
This compoundStrong Base (e.g., NaNH₂)2-Alkynylbenzo[b]thiopheneDehydrohalogenation/Rearrangement
This compoundLewis Acid, AreneDi(benzo[b]thiophen-2-yl)phenylmethaneFriedel-Crafts Alkylation

These transformations provide access to a range of benzo[b]thiophene derivatives with applications in various fields of chemical research. The resulting aldehydes can, for instance, participate in Wittig reactions, aldol condensations, and reductive aminations to build molecular complexity. nih.gov

Benzo[b]thiophene derivatives are themselves important components of more complex heterocyclic systems. dntb.gov.ua The reactivity of the dichloromethyl group allows for its incorporation into annulation and cyclization reactions to form fused heterocyclic structures. For example, reaction with dinucleophiles could lead to the formation of new rings fused to the benzo[b]thiophene core.

The synthesis of various substituted benzo[b]thiophenes is an active area of research, with methods like visible-light-promoted cyclization of disulfides and alkynes offering practical routes to the core structure. rsc.org The functionalization of this core, for which this compound is a prime candidate, allows for the exploration of novel chemical space.

Role in Materials Science

The benzo[b]thiophene moiety is a key component in the design of organic materials due to its planarity, rigidity, and electron-rich nature, which facilitate intermolecular interactions and charge transport. mdpi.comresearchgate.net

Derivatives of benzo[b]thiophene are widely investigated as organic semiconductors for applications in organic field-effect transistors (OFETs) and other electronic devices. mdpi.comrsc.org The performance of these materials is highly dependent on their molecular structure and packing in the solid state. The introduction of substituents at the 2-position of the benzo[b]thiophene core can significantly influence these properties.

While specific data on this compound in this context is not available, the general principles of molecular design for organic semiconductors suggest that it could serve as a precursor to materials with tailored electronic properties. The dichloromethyl group could be converted into larger, more conjugated substituents that enhance π-π stacking and improve charge carrier mobility.

Table 2: Properties of Benzo[b]thiophene-based Organic Semiconductors

Compound ClassKey Structural FeaturesPotential Application
Fused ThiophenesExtended π-conjugation, high charge transport characteristicsOrganic Field-Effect Transistors (OFETs)
Benzo[b]thieno[2,3-d]thiophene (BTT) DerivativesSolution-processable, p-channel behaviorSolution-processed OFETs
malayajournal.orgBenzothieno[3,2-b] malayajournal.orgbenzothiophene (B83047) (BTBT) DerivativesHigh electrical performance, ambient stabilityHigh-performance OFETs

The development of novel polymeric materials with specific electronic and optical properties is a major focus of materials science. Thiophene-containing polymers are of particular interest for applications in organic electronics. frontiersin.org The synthesis of these materials often involves the polymerization of functionalized monomers.

This compound could potentially be converted into a polymerizable monomer. For instance, transformation of the dichloromethyl group into a vinyl or ethynyl group would allow for its participation in polymerization reactions, leading to the formation of polymers with a benzo[b]thiophene unit in the backbone or as a pendant group. Such polymers could exhibit interesting semiconducting or optical properties. The synthesis of thiophene-containing copolyesters has demonstrated the potential for creating bio-based and biodegradable materials with high thermomechanical properties and promising gas barrier capabilities. mdpi.com

The unique photophysical properties of benzo[b]thiophene derivatives make them attractive for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The ability to tune the electronic structure and energy levels of these molecules through chemical modification is crucial for optimizing device performance.

The dichloromethyl group of this compound can be seen as a synthetic handle to introduce various chromophores or electronically active groups. This would allow for the systematic tuning of the absorption and emission properties of the resulting molecules, a key aspect in the design of materials for optoelectronic applications. Research on benzo[b]thiophene-based materials has shown that fundamental properties are closely linked to their molecular structure and organization, which ultimately impacts device performance. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate an article on “this compound” that specifically addresses the detailed outline provided in your request.

The requested topics are:

Applications as Specialty Reagents in Organic Chemistry

Therefore, to adhere to the strict instructions of focusing solely on "this compound" and the provided outline, it is not possible to create a scientifically accurate and informative article as requested. Generating content on these specific points would require speculation beyond the available evidence, which would not meet the required standards of accuracy.

Advanced Spectroscopic and Computational Characterization

High-Resolution Spectroscopic Techniques for Structural and Mechanistic Elucidation

The precise architecture and electronic environment of 2-(dichloromethyl)benzo[b]thiophene are determined through a combination of sophisticated spectroscopic methods. These techniques offer unambiguous evidence for the compound's structural integrity and provide insights into its chemical nature.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound in solution. While specific NMR data for this exact compound is not widely published, the expected spectral features can be inferred from the known spectra of benzo[b]thiophene and its derivatives. chemicalbook.commdpi.comresearchgate.netnih.govacs.orgrsc.orgchemicalbook.comspectrabase.com

One-dimensional ¹H and ¹³C NMR spectra provide the initial framework for structural confirmation. The ¹H NMR spectrum would feature distinct signals for the aromatic protons on the benzo[b]thiophene ring system and a characteristic singlet for the dichloromethyl proton. The chemical shift of this proton would be significantly downfield due to the deshielding effect of the two chlorine atoms. The aromatic region would display a complex splitting pattern arising from the coupling of the protons on the benzene (B151609) ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning these proton and carbon signals unequivocally. A COSY spectrum would reveal the coupling relationships between adjacent aromatic protons, allowing for the complete assignment of the benzene ring protons. An HSQC spectrum correlates each proton signal to its directly attached carbon atom, facilitating the assignment of the carbon skeleton. For instance, the signal for the dichloromethyl proton in the ¹H NMR spectrum would correlate with the signal for the dichloromethyl carbon in the ¹³C NMR spectrum.

The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on data for related benzo[b]thiophene derivatives.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CHCl₂Expected downfield singletExpected downfield signal
C3-HAromatic region multipletAromatic region
Aromatic CHAromatic region multipletsAromatic region
Quaternary C-Aromatic region

Note: The exact chemical shifts would require experimental determination.

Single Crystal X-ray Diffraction (XRD)

Single Crystal X-ray Diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.govjuniperpublishers.com Although a crystal structure for this compound is not publicly available, analysis of related benzo[b]thiophene derivatives by XRD reveals key structural features. mdpi.comnih.govjuniperpublishers.com

A hypothetical XRD analysis of this compound would confirm the planar nature of the benzo[b]thiophene ring system. The analysis would also provide the exact bond lengths of the C-S, C-C, and C-Cl bonds, as well as the bond angles within the molecule. Furthermore, the crystal packing arrangement would be elucidated, showing any intermolecular interactions such as π-π stacking or halogen bonding, which can influence the material's bulk properties.

The expected crystal system and space group would be determined, along with the unit cell parameters. This information is critical for understanding the solid-state properties of the compound.

Parameter Expected Information from XRD
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Bond LengthsC-C, C-S, C-Cl, C-H (Å)
Bond AnglesAngles within the rings and substituent
Torsion AnglesDescribing the planarity and conformation
Intermolecular Interactionsπ-stacking distances, halogen bonds

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound with high accuracy. This technique provides an exact mass measurement, which can be used to confirm the molecular formula. researchgate.netnih.govmiamioh.edu

The electron impact (EI) mass spectrum of benzo[b]thiophene and its derivatives is characterized by a prominent molecular ion peak. researchgate.netnih.gov For this compound, the molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of chlorine radicals, HCl, and potentially the entire dichloromethyl group. The fragmentation of the benzo[b]thiophene core often involves the loss of acetylene (B1199291) (C₂H₂) and carbon monosulfide (CS). researchgate.net

The table below outlines the expected major fragments in the mass spectrum of this compound.

m/z Value Proposed Fragment Fragmentation Pathway
[M]⁺C₉H₆Cl₂S⁺Molecular ion
[M-Cl]⁺C₉H₆ClS⁺Loss of a chlorine radical
[M-2Cl]⁺C₉H₆S⁺Loss of two chlorine radicals
[M-HCl]⁺C₉H₅ClS⁺Loss of hydrogen chloride
[M-CHCl₂]⁺C₈H₅S⁺Loss of the dichloromethyl radical

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups and fingerprint the molecular structure of this compound. ksu.edu.saiosrjournals.orgijopaar.comresearchgate.net

The IR spectrum would show characteristic absorption bands corresponding to the vibrational modes of the molecule. Key expected vibrations include the C-H stretching of the aromatic ring and the dichloromethyl group, C=C stretching vibrations of the aromatic rings, and C-S stretching of the thiophene (B33073) ring. The C-Cl stretching vibrations of the dichloromethyl group would also be present, typically in the lower frequency region of the spectrum.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the benzo[b]thiophene ring system are often strong in the Raman spectrum.

The combination of IR and Raman data allows for a more complete vibrational analysis. Theoretical calculations, such as DFT, are often used to aid in the assignment of the observed vibrational bands. iosrjournals.org

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch~2960IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
C-S Stretch850 - 650IR, Raman
C-Cl Stretch800 - 600IR, Raman

Computational Chemistry Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into the electronic structure, reactivity, and spectroscopic properties of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties and reactivity of molecules. ub.ac.idresearchgate.netnih.govnih.govresearchgate.netespublisher.comacs.orge3s-conferences.orgjchps.com For this compound, DFT calculations can predict its optimized geometry, which can be compared with experimental data from XRD.

DFT calculations can also determine the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key parameter that influences the molecule's electronic transitions and chemical reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive species.

Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which are invaluable for the assignment of experimental IR and Raman spectra. By comparing the calculated and experimental spectra, a detailed understanding of the vibrational modes can be achieved. Reactivity indices, such as electrostatic potential maps, can also be generated to predict the most likely sites for electrophilic and nucleophilic attack.

DFT Calculated Property Significance
Optimized GeometryProvides theoretical bond lengths and angles for comparison with experimental data.
HOMO/LUMO EnergiesDetermines the electronic band gap, influencing reactivity and electronic properties.
Electrostatic Potential MapPredicts sites of electrophilic and nucleophilic attack.
Calculated Vibrational FrequenciesAids in the assignment of experimental IR and Raman spectra.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to analyze the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. nih.gov This method solves Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. For this compound, MD simulations can reveal the rotational freedom of the dichloromethyl group relative to the rigid benzo[b]thiophene core and identify the most stable conformations.

The analysis of an MD trajectory for this compound would typically involve monitoring several key parameters:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value suggests that the simulation has reached equilibrium and the molecule is fluctuating around a stable conformation. In studies of related benzo[b]thiophene derivatives, stable RMSD fluctuations are indicative of stable ligand-protein complexes. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom to identify flexible regions of the molecule. For this compound, a higher RMSF value would be expected for the atoms of the dichloromethyl group, quantifying its flexibility relative to the fused ring system.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to a solvent, providing insights into its interaction with the surrounding environment. nih.gov

While experimental techniques like X-ray crystallography provide a static snapshot of a molecule's conformation in the solid state pitt.edu, MD simulations offer a dynamic picture in a solution-like environment, which can be more representative of its behavior in various chemical and biological systems.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that aim to correlate a molecule's structural or physicochemical properties with its chemical reactivity. chemrxiv.orgchemrxiv.org The fundamental goal of QSRR is to develop a mathematical equation that can predict the reactivity of new compounds without the need for time-consuming experiments. researchgate.net This data-driven approach is becoming increasingly important for efficient synthesis planning and the discovery of novel materials. chemrxiv.org

The development of a QSRR model for a series of benzo[b]thiophene derivatives, including this compound, would involve the following steps:

Data Set Compilation: A dataset of benzo[b]thiophene compounds with experimentally determined reactivity parameters (e.g., reaction rates, equilibrium constants) is assembled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can be categorized as:

Structural Descriptors: These represent the 2D or 3D structure of the molecule, such as molecular weight, connectivity indices, or counts of specific functional groups. researchgate.net

Quantum-Chemical Descriptors: These are derived from quantum chemical calculations (like DFT) and include properties like orbital energies (HOMO/LUMO), partial atomic charges, and dipole moments.

Model Building and Validation: Using statistical methods like multivariate linear regression (MLR), a mathematical relationship between the descriptors and the measured reactivity is established. chemrxiv.org The predictive power of the resulting QSRR model is then rigorously tested using internal and external validation techniques.

For this compound, a QSRR model could predict its susceptibility to nucleophilic substitution at the dichloromethyl group or its participation in electrophilic aromatic substitution on the benzothiophene (B83047) ring, based solely on its calculated structural and electronic descriptors.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive.

For benzo[b]thiophene derivatives, the HOMO is typically delocalized over the entire π-conjugated system, including the sulfur atom, while the LUMO is also distributed across the aromatic rings. researchgate.netresearchgate.net Computational studies on related compounds using Density Functional Theory (DFT) have provided insights into these properties. The introduction of different substituent groups can tune the energy levels of these frontier orbitals. rsc.org

Table 1: Calculated Frontier Orbital Energies for Related Benzo[b]thiophene Derivatives.
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
BTAP2 (a benzo[b]thiophene derivative)-5.44-2.223.22 nih.gov
BTAP3 (a benzo[b]thiophene derivative)-5.85-2.263.59 nih.gov
2,7-diBr-BTBT-6.04-1.844.20 mdpi.com

For this compound, the electron-withdrawing nature of the dichloromethyl group is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted parent molecule. A precise DFT calculation would be required to quantify these energies and the HOMO-LUMO gap, providing a theoretical basis for predicting its reactivity profile.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. These predictions are often used in conjunction with experimental measurements to confirm a compound's structure.

UV-Visible Spectroscopy: The electronic absorption spectrum of a molecule can be predicted using Time-Dependent Density Functional Theory (TDDFT). mdpi.com This method calculates the energies of electronic transitions, typically the π → π* transitions in conjugated systems like benzo[b]thiophene, and their corresponding oscillator strengths. nih.gov These calculations can help assign the absorption bands observed in experimental UV-Vis spectra. nih.gov For this compound, TDDFT would predict the wavelengths of maximum absorption (λmax) arising from electronic excitations within the aromatic system.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to IR absorption can be calculated using DFT. These calculations produce a theoretical IR spectrum, where the peaks correspond to specific vibrational modes, such as C-H stretching, C=C aromatic ring stretching, and C-Cl stretching from the dichloromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be accurately predicted using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These predictions are invaluable for interpreting complex experimental NMR spectra and confirming the connectivity and chemical environment of each atom in the molecule.

Recent advances have also explored the use of machine learning models, trained on large datasets of computed spectroscopic data, to predict properties like absorption spectra almost instantaneously, offering a significant speed advantage over traditional quantum chemical calculations. ehu.es

Table 2: Spectroscopic Techniques for Characterizing this compound.
TechniqueInformation ObtainedPredicted/Measured Property
UV-Visible SpectroscopyElectronic transitions within the π-conjugated systemλmax (Wavelength of maximum absorbance)
FTIR SpectroscopyMolecular vibrational modes and functional groupsWavenumbers (cm-1) for specific bonds (C=C, C-H, C-S, C-Cl)
1H NMR SpectroscopyChemical environment of hydrogen atomsChemical Shift (δ) in ppm, multiplicity, coupling constants (J)
13C NMR SpectroscopyChemical environment of carbon atomsChemical Shift (δ) in ppm
Mass SpectrometryMolecular weight and fragmentation patternMass-to-charge ratio (m/z)

Mechanistic Path Calculations

Mechanistic path calculations are a vital computational tool for investigating the detailed mechanism of chemical reactions. These calculations map the potential energy surface (PES) of a reaction, identifying the lowest energy path from reactants to products. Key points on the PES that are determined include stable intermediates and, most importantly, transition states—the high-energy structures that represent the kinetic barrier to a reaction.

For reactions involving this compound, mechanistic calculations using methods like DFT can provide profound insights. For example:

Synthesis Reactions: In the synthesis of benzo[b]thiophenes, calculations can elucidate the mechanism of cyclization steps, helping to optimize reaction conditions. researchgate.netacs.org

Substitution Reactions: The mechanism of nucleophilic substitution at the dichloromethyl carbon can be explored. Calculations can determine whether the reaction proceeds through an Sₙ1-like (via a carbocation intermediate) or Sₙ2-like (via a single transition state) pathway by calculating the energies of the respective transition states and intermediates.

Biological Activity: If the compound acts as an inhibitor, mechanistic calculations can model its interaction with a biological target, such as an enzyme's active site. nih.gov These studies can reveal the binding mode and the key interactions responsible for its inhibitory effect, guiding the design of more potent derivatives. nih.gov

By providing a detailed, energetic map of a reaction pathway, these calculations allow chemists to understand not just what happens in a reaction, but how and why it happens, enabling rational control over chemical processes.

Analytical Methodologies for Research Sample Analysis

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool for separating 2-(dichloromethyl)benzo[b]thiophene from reaction mixtures and assessing its purity. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of benzothiophene (B83047) derivatives. For this compound, a reversed-phase HPLC method would be a suitable approach for purity assessment. This involves a nonpolar stationary phase and a polar mobile phase.

A typical HPLC system for analyzing benzothiophene derivatives might employ a C18 column (e.g., LiChrospher 100 RP-18) with a UV detector for detection, as the benzothiophene core is UV-active. nih.gov The mobile phase could consist of a gradient mixture of acetonitrile (B52724) and an aqueous buffer, such as potassium phosphate, adjusted to an acidic pH with phosphoric acid. nih.gov The gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, allows for the effective separation of the target compound from starting materials, byproducts, and impurities with varying polarities. The retention time of the compound under specific conditions is a key identifier, while the peak area in the chromatogram corresponds to its concentration, allowing for purity determination.

Table 1: Illustrative HPLC Parameters for Benzothiophene Derivative Analysis

ParameterValue/Condition
Column LiChrospher 100 RP-18 (5 µm, 125 mm x 4 mm) nih.gov
Mobile Phase A: Acetonitrile, B: 0.01 M KH₂PO₄ with 1.5% H₃PO₄ nih.gov
Flow Rate 2.0 mL/min nih.gov
Detection UV at 240 nm nih.gov
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

This table is based on methods used for related benzothiophene compounds and serves as a representative example.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separating and identifying volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and fragments them into a unique pattern based on their structure.

This technique is particularly useful for confirming the identity of the target compound and detecting any chlorinated byproducts. nih.gov The mass spectrum of this compound would show a characteristic molecular ion peak (M+) and isotopic peaks corresponding to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern, resulting from the cleavage of the dichloromethyl group and fragmentation of the benzothiophene ring, provides definitive structural confirmation. nih.govnih.gov For instance, a common fragmentation pathway for chlorinated benzothiophenes involves the loss of chlorine or the entire chloromethyl side chain. nih.gov GC-MS analysis can also quantify the purity of a sample by comparing the peak area of the target compound to those of any impurities. nih.gov

Table 2: Expected GC-MS Fragmentation for this compound

Ionm/z (relative to ³⁵Cl)Description
[M]⁺216Molecular Ion
[M-Cl]⁺181Loss of one Chlorine atom
[M-CHCl₂]⁺133Loss of the dichloromethyl group
[C₈H₅S]⁺133Benzothiophenyl cation
[C₉H₆ClS-HCl]⁺145Loss of HCl from the [M-Cl]⁺ fragment

This table represents a hypothetical fragmentation pattern based on known principles of mass spectrometry for related compounds. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzo[b]thiophene derivatives has traditionally relied on methods that can be resource-intensive. Future research must prioritize the development of efficient, sustainable, and economically viable routes to 2-(Dichloromethyl)benzo[b]thiophene.

Emerging strategies such as photoredox and electrochemical catalysis offer green alternatives to traditional methods. nih.govacs.org Photocatalytic radical annulation of appropriately substituted precursors could provide a mild, light-driven pathway to the benzo[b]thiophene core. nih.gov Similarly, electrochemically-promoted cyclizations represent a reagent-minimal approach to constructing the heterocyclic system. acs.org

Further research should focus on:

Catalyst-Free Methodologies: Exploring transition-metal-free reactions, such as those using potassium sulfide (B99878) with o-halovinylbenzenes, could reduce cost and metal contamination in the final product.

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, scalability, and reaction efficiency, minimizing waste and energy consumption.

One-Pot Reactions: Designing cascade or domino reactions where the benzo[b]thiophene core is formed and the dichloromethyl group is installed in a single, uninterrupted sequence would significantly improve atom and step economy.

Exploration of Unconventional Reactivity of the Dichloromethyl Group

The dichloromethyl group is a versatile precursor for a variety of functional groups, yet its reactivity on the benzo[b]thiophene scaffold is largely unexplored. Future investigations should move beyond its assumed inertness and probe its unique chemical behavior. wikipedia.org

Key research avenues include:

Carbene Generation: The dichloromethyl group can serve as a precursor to dichlorocarbene (B158193) (:CCl2) under specific conditions. nih.gov The in-situ generation of this highly reactive intermediate from this compound could enable novel intramolecular and intermolecular cyclopropanation reactions, leading to complex, strained ring systems with unique properties. nih.govacs.org

Functional Group Interconversion: Systematic studies into the transformation of the dichloromethyl group into other functionalities are warranted. youtube.com Mild hydrolysis to the formyl group (-CHO) would provide access to 2-formylbenzo[b]thiophene, a key intermediate for synthesizing a vast library of derivatives via condensation and Wittig-type reactions. Other potential transformations include conversion to thioaldehydes, aminals, or carboxylic acids.

Influence on Ring Reactivity: The electron-withdrawing nature of the dichloromethyl group is expected to significantly influence the reactivity of the benzo[b]thiophene ring system. byjus.com Future studies should investigate how this group modulates the regioselectivity of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) on the benzene (B151609) portion of the scaffold, potentially opening pathways to previously inaccessible substitution patterns.

Expansion of Application Domains in Advanced Materials and Enabling Technologies

Benzo[b]thiophene derivatives are already recognized for their utility in organic electronics. bohrium.commdpi.com The unique electronic properties and reactive handle of this compound make it an attractive building block for the next generation of advanced materials.

Future research should target its application in:

Organic Semiconductors: The compound could serve as a foundational unit for novel solution-processable organic semiconductors for use in organic field-effect transistors (OFETs). bohrium.commdpi.comrsc.org The dichloromethyl group provides a site for post-synthesis modification, allowing for the fine-tuning of molecular packing, charge mobility, and other critical semiconductor properties.

π-Conjugated Polymers: The dichloromethyl group can be transformed into a variety of functionalities suitable for polymerization reactions. This could lead to the creation of novel π-conjugated polymers with tailored band gaps and photophysical properties for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.org

Self-Organizing Materials: By attaching long alkyl chains or other mesogenic units via the dichloromethyl handle, new liquid crystalline materials based on the benzo[b]thiophene core could be developed. researchgate.net Such materials are of interest for high-frequency applications in microwave technology and advanced display technologies. researchgate.net

Interdisciplinary Research Integrating this compound Scaffolds

The full potential of this compound can be realized through interdisciplinary collaboration, merging synthetic chemistry with materials science, computational modeling, and biology.

Promising integrated research directions include:

Computational Modeling and Synthesis: Combining quantum chemical calculations (e.g., Density Functional Theory, DFT) with synthetic efforts can accelerate the discovery of new materials. bohrium.commdpi.com DFT can predict the electronic, optical, and charge-transport properties of hypothetical derivatives, guiding synthetic chemists to prioritize the most promising target molecules for applications in electronics or as bioactive agents.

Bioactive Materials: The benzo[b]thiophene scaffold is a known pharmacophore with applications as an anticancer, antimicrobial, and anti-inflammatory agent. rsc.orgnih.govnih.gov Interdisciplinary research could focus on using the dichloromethyl group as a covalent linker to attach the benzo[b]thiophene moiety to biomolecules, nanoparticles, or surfaces. This could lead to the development of targeted drug delivery systems, diagnostic probes, or functionalized biomaterials with inherent therapeutic properties.

Chemosensors and Molecular Probes: The reactivity of the dichloromethyl group could be harnessed to design and synthesize novel chemosensors. For example, its transformation into a receptor unit could create a molecule that exhibits a detectable optical or electronic response upon binding to specific analytes, with potential applications in environmental monitoring or medical diagnostics.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for innovation across multiple scientific disciplines.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(Dichloromethyl)benzo[b]thiophene, and how do their yields compare?

  • Methodological Answer : A Pd-catalyzed coupling method using 2-iodothiophenol and aryl halides is a robust approach, achieving moderate-to-good yields (55–85%) under mild conditions (e.g., Pd(OAc)₂, K₂CO₃, DMF, 80°C) . Alternatively, the Fiesselmann thiophene synthesis enables the construction of disubstituted benzo[b]thiophenes via cyclization of thioamide intermediates, though yields vary depending on substituent compatibility (40–75%) . For reproducibility, prioritize Pd-catalyzed protocols due to their scalability and tolerance of diverse functional groups.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :
  • IR Spectroscopy : The thiophene ring exhibits a strong absorption band near 8.0 μm due to sulfur vibration, while the dichloromethyl group shows C–Cl stretching at 550–650 cm⁻¹ .
  • NMR : The dichloromethyl proton resonates as a singlet at δ 4.5–5.0 ppm in CDCl₃, and aromatic protons show splitting patterns dependent on substitution .
  • HRMS : Essential for confirming molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm .

Q. What are the primary research applications of 2-substituted benzo[b]thiophenes in material science?

  • Methodological Answer : Derivatives like 2-(4-methoxyphenyl)benzo[b]thiophene exhibit fluorescence quantum yields up to 1.0, making them candidates for OLEDs . Disubstituted analogs (e.g., benzo[b]thieno[2,3-d]thiophenes) demonstrate semiconducting properties in organic field-effect transistors (OFETs), with hole mobilities >0.1 cm²/V·s .

Q. How can researchers assess the toxicity risks of this compound derivatives?

  • Methodological Answer : Thiophene rings are associated with hepatotoxicity via metabolic activation to reactive intermediates. Use in vitro assays (e.g., CYP450-mediated metabolism in hepatocytes) to identify toxicophores. Structural modifications, such as electron-withdrawing groups (e.g., –CF₃), can reduce bioactivation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for 2-substituted benzo[b]thiophenes?

  • Methodological Answer : Discrepancies often arise from substrate steric effects or catalyst loading. For Pd-catalyzed methods, optimize ligand choice (e.g., XPhos over PPh₃) to enhance coupling efficiency with bulky aryl halides. Compare solvent systems (DMF vs. toluene) to mitigate side reactions .

Q. What computational strategies validate the electronic properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) can predict HOMO-LUMO gaps and absorption spectra. Validate against experimental UV-Vis data (e.g., λmax ~350 nm for fluorescent derivatives) .

Q. How can reaction conditions be optimized for introducing dichloromethyl groups regioselectively?

  • Methodological Answer : Use radical chlorination with SO₂Cl₂ under UV light, targeting the methyl group adjacent to the thiophene sulfur. Monitor reaction progress via GC-MS to avoid over-chlorination. Yields improve with controlled stoichiometry (1:1.2 substrate:SO₂Cl₂) and inert atmospheres .

Q. What mechanisms underlie the toxicity of thiophene-containing compounds, and how can they be mitigated?

  • Methodological Answer : Thiophene rings undergo epoxidation by CYP3A4, forming electrophilic intermediates that bind to cellular proteins. Mitigation strategies include:
  • Introducing electron-deficient substituents to reduce metabolic activation.
  • Replacing sulfur with selenium (e.g., benzo[4,5]selenopheno[3,2-b]thiophenes) to alter reactivity .

Q. What literature search strategies efficiently identify recent advances in benzo[b]thiophene chemistry?

  • Methodological Answer : Use SciFinder with keyword combinations:
  • "2-substituted benzo[b]thiophene AND synthesis" filtered by publication year (2020–2025).
  • Cross-reference patents (e.g., WO2016/XXXXXX) for novel synthetic routes .
    毕业论文说明
    1:05:11

Q. How are 2,3-disubstituted benzo[b]thiophenes synthesized for optoelectronic applications?

  • Methodological Answer :
    Employ the Fiesselmann synthesis:

React 3-bromobenzo[b]thiophene-2-carbaldehyde with thiourea to form a thioamide intermediate.

Cyclize under acidic conditions (H₂SO₄, 0°C) to yield 2,3-disubstituted derivatives.
Purify via column chromatography (hexane:EtOAc = 4:1) and confirm crystallinity via X-ray diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.